Cas no 921545-37-1 (N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide)

921545-37-1 structure
Nom du produit:N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide
N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide Propriétés chimiques et physiques
Nom et identifiant
-
- Butanamide, N-[2,3,4,5-tetrahydro-3,3-dimethyl-4-oxo-5-(2-propen-1-yl)-1,5-benzoxazepin-7-yl]-
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide
- 921545-37-1
- N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide
- F2262-0229
- AKOS024633260
- N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)butanamide
- N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide
-
- Piscine à noyau: 1S/C18H24N2O3/c1-5-7-16(21)19-13-8-9-15-14(11-13)20(10-6-2)17(22)18(3,4)12-23-15/h6,8-9,11H,2,5,7,10,12H2,1,3-4H3,(H,19,21)
- La clé Inchi: KPPQIYWDCRYZFW-UHFFFAOYSA-N
- Sourire: C(NC1=CC=C2OCC(C)(C)C(=O)N(CC=C)C2=C1)(=O)CCC
Propriétés calculées
- Qualité précise: 316.17869263g/mol
- Masse isotopique unique: 316.17869263g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 5
- Complexité: 461
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 58.6Ų
- Le xlogp3: 2.5
Propriétés expérimentales
- Dense: 1.105±0.06 g/cm3(Predicted)
- Point d'ébullition: 555.5±50.0 °C(Predicted)
- Le PKA: 14.15±0.40(Predicted)
N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0229-2mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2262-0229-2μmol |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2262-0229-10μmol |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2262-0229-20μmol |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0229-1mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2262-0229-3mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0229-75mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2262-0229-4mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2262-0229-15mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2262-0229-20mg |
N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]butanamide |
921545-37-1 | 90%+ | 20mg |
$148.5 | 2023-05-16 |
N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide Littérature connexe
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
921545-37-1 (N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbutanamide) Produits connexes
- 286932-78-3(4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)
- 5411-56-3(1-(2-Bromophenyl)ethanol)
- 22282-75-3(3-Fluoro-4-iodopyridine)
- 898794-66-6(Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone)
- 303129-59-1(N-(2H-1,3-Benzodioxol-5-yl)prop-2-enamide)
- 2137896-00-3(N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide)
- 1431729-35-9(2-(6-Chloro-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid)
- 1156208-28-4((1-cyclopropylethyl)(1-{1,2,4triazolo4,3-apyridin-3-yl}ethyl)amine)
- 2228481-02-3(1-(3,6-dichloropyridazin-4-yl)cyclobutylmethanamine)
- 1508683-03-1(4-(4-methylpyridin-3-yl)butan-2-amine)
Fournisseurs recommandés
pengshengyue
Membre gold
Fournisseur de Chine
Lot

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
